4-Bromo-4'-methoxy-2'-methylbiphenyl
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Overview
Description
4-Bromo-4’-methoxy-2’-methylbiphenyl is an organic compound with the molecular formula C14H13BrO It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and a methoxy group, while the other phenyl ring is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-methoxy-2’-methylbiphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-methoxy-2’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxy-2’-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of 4-bromo-4’-methoxy-2’-methylbenzaldehyde or 4-bromo-4’-methoxy-2’-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2’-methylbiphenyl.
Scientific Research Applications
4-Bromo-4’-methoxy-2’-methylbiphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Agrochemicals: Utilized in the development of novel pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxy-2’-methylbiphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, it contributes to the electronic properties of the final material. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Lacks the methyl group on the second phenyl ring.
4-Bromo-2’-methylbiphenyl: Lacks the methoxy group on the first phenyl ring.
4-Methoxy-2’-methylbiphenyl: Lacks the bromine atom on the first phenyl ring.
Uniqueness
4-Bromo-4’-methoxy-2’-methylbiphenyl is unique due to the presence of both a bromine atom and a methoxy group on one phenyl ring, and a methyl group on the other phenyl ring
Properties
IUPAC Name |
1-(4-bromophenyl)-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCUTRLTRSROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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